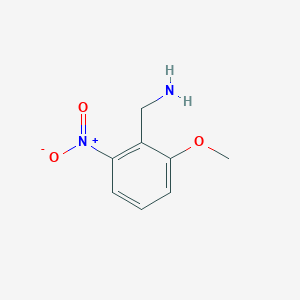

2-Methoxy-6-nitrobenzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

(2-methoxy-6-nitrophenyl)methanamine |

InChI |

InChI=1S/C8H10N2O3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5,9H2,1H3 |

InChI Key |

BXJIUHXXYSRNLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1CN)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 6 Nitrobenzylamine and Its Congeners

Established Reaction Pathways for Arylamine and Nitroaromatic Synthesis

Established synthetic routes to 2-Methoxy-6-nitrobenzylamine and related compounds primarily rely on the catalytic reduction of corresponding nitro-substituted carbonyl compounds and functional group interconversions on pre-existing benzene (B151609) rings.

Catalytic Reduction Strategies of Nitrobenzaldehydes and Nitrobenzoic Acid Derivatives

A primary route to arylamines involves the reduction of a nitro group. In the context of this compound synthesis, this typically starts from precursors like 2-methoxy-6-nitrobenzaldehyde (B25401) or 2-methoxy-6-nitrobenzoic acid.

The catalytic hydrogenation of 2-nitrobenzaldehydes is a method to produce 2-aminobenzyl alcohols. google.com This process can be carried out in the presence of metal catalysts such as palladium, platinum, or Raney nickel. google.com The reaction is typically conducted at temperatures ranging from 10-150°C and hydrogen pressures of 2-20 kg/cm ². google.com However, the nitro group can sometimes poison the catalyst, making the subsequent reduction of the aldehyde to an alcohol challenging. google.com

Similarly, the nitro group of 2-methoxy-6-nitrobenzoic acid can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. This transformation is a key step in the synthesis of various substituted anilines. Furthermore, 2-methyl-6-nitrobenzoic acid can undergo reduction of its nitro group to yield 2-methyl-6-aminobenzaldehyde.

The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity. For instance, the reduction of 2-methyl-6-nitrobenzoic acid or its methyl ester to 2-amino-6-methylbenzoic acid or its ester can be achieved through hydrogenation with hydrogen gas over a palladium or platinum catalyst in methanol (B129727). google.com

| Precursor | Reducing Agent/Catalyst | Product |

| 2-Nitrobenzaldehydes | H₂, Pd, Pt, or Raney Ni | 2-Aminobenzyl alcohols |

| 2-Methoxy-6-nitrobenzoic acid | H₂, Pd catalyst | 2-Methoxy-6-aminobenzoic acid |

| 2-Methyl-6-nitrobenzoic acid | - | 2-Methyl-6-aminobenzaldehyde |

| 2-Methyl-6-nitrobenzoic acid or its methyl ester | H₂, Pd/C or Pt/C, Methanol | 2-Amino-6-methylbenzoic acid or its methyl ester |

Functional Group Interconversions on Substituted Benzene Scaffolds

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. lkouniv.ac.infiveable.me This approach is particularly useful in the synthesis of complex aromatic compounds where direct introduction of a desired group is not feasible. The synthesis of this compound can involve several FGI steps on a substituted benzene ring. mit.edu

A common strategy involves starting with a more readily available substituted benzene and sequentially modifying its functional groups. For example, a methoxy (B1213986) group can be introduced, followed by nitration and subsequent transformation of another substituent into an aminomethyl group. The interconversion of functional groups is governed by the reactivity and directing effects of the substituents already present on the aromatic ring. mit.edu

Key transformations in this context include:

Oxidation and Reduction: The aldehyde group of 2-methyl-6-nitrobenzaldehyde (B11629) can be oxidized to a carboxylic acid, while the nitro group can be reduced to an amine.

Nucleophilic Aromatic Substitution: The nitro group can be replaced by various nucleophiles under specific conditions.

Conversion of Alcohols: Alcohols can be converted into better leaving groups, such as sulfonates, to facilitate nucleophilic substitution reactions. ub.edu

Advanced Synthetic Approaches and Chemo-Regioselective Synthesis

Modern synthetic chemistry offers advanced techniques that provide greater control over reaction outcomes, including chemo- and regioselectivity, and can often be performed under milder conditions and with shorter reaction times.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. biotage.com This technique utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. biotage.comresearchgate.net

The application of microwave heating can be particularly advantageous in the synthesis of heterocyclic compounds and in reactions that are sluggish under conventional conditions. beilstein-journals.orgeurjchem.comresearchgate.net For instance, microwave irradiation has been successfully employed in the synthesis of various substituted chromenes and thiazepines. beilstein-journals.orgeurjchem.com While specific examples for the direct microwave-assisted synthesis of this compound are not prevalent in the provided search results, the general principles suggest its potential applicability. Microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines has been reported, highlighting the utility of this technology for structurally related compounds. nih.gov The synthesis of 2-substituted 1H-indazolones from o-nitrobenzylamines has also been achieved under microwave conditions. lookchem.com

Stereoselective and Asymmetric Synthesis Considerations

The synthesis of chiral benzylamines is of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. semanticscholar.orgresearchgate.net Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

Several strategies for the asymmetric synthesis of benzylamines have been developed:

Catalytic Asymmetric Hydroarylation: Nickel-catalyzed asymmetric hydroarylation of N-acyl enamines provides access to chiral benzylamines. semanticscholar.org

Asymmetric Decarboxyarylation: A nickel-catalyzed asymmetric decarboxyarylation of NHP esters of α-amino acids offers a route to structurally diverse chiral benzylamines with high enantioselectivity. organic-chemistry.org

Chiral Auxiliaries: Chiral α-substituted benzylamines can be used as chiral auxiliaries to control the stereochemistry of reactions. google.com

Reductive Amination: Biocatalytic reductive amination of prochiral ketones is a green chemistry approach to producing chiral building blocks. researchgate.net

Stereoselective Reduction: The diastereoselective reduction of benzylidene sulfinamides can be used for the asymmetric synthesis of α-substituted benzylamines. rsc.org Zirconocene hydride has been used as a mild and diastereoselective reductant for the synthesis of chiral benzylamines. acs.org

One-pot Stereoselective Synthesis: A one-pot reaction involving aminochlorination, aziridination, and intermolecular SN2 reaction can lead to α,β-differentiated diamino esters with excellent stereoselectivity. beilstein-journals.org

These methods often employ chiral catalysts or reagents to induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. researchgate.net

Preparation of Precursors and Key Intermediates (e.g., 2-Methoxy-6-nitrobenzaldehyde)

The synthesis of this compound is contingent on the availability of its key precursor, 2-methoxy-6-nitrobenzaldehyde. nih.gov This aromatic aldehyde is a yellow to orange crystalline solid and serves as an important intermediate. cymitquimica.com

The synthesis of 2-methoxy-6-nitrobenzaldehyde can be achieved through various routes. One common method involves the nitration of 2-methoxybenzaldehyde. However, this reaction requires careful control of conditions to achieve the desired regioselectivity. Another approach is the oxidation of 2-methoxy-6-nitrotoluene.

Furthermore, 2-methoxy-6-nitrobenzaldehyde itself can be a precursor for other compounds. For example, it can be reacted with hydroxylamine (B1172632) and then dehydrated to form 2-methoxy-6-nitrobenzonitrile. ontosight.ai In a study on nucleophilic aromatic substitution, 2-methoxy-6-nitrobenzaldehyde was labeled with ¹⁸F with a radiochemical yield of 79 ± 4% in DMF. researchgate.net

The synthesis of related precursors is also well-documented. For instance, 2-hydroxy-3-methoxy-6-nitrobenzaldehyde (B31714) benzenesulfonate (B1194179) can be prepared by reacting 2-hydroxy-3-methoxybenzaldehyde (B140153) benzenesulfonate with nitric acid. prepchem.com The preparation of 2-amino-6-nitrobenzoic acid can be achieved by reacting 2-halo-6-nitrobenzoic acid with ammonia (B1221849) using a cuprous catalyst. google.com

Derivatization Strategies for Modified this compound Structures

The presence of a primary amine group and an activated aromatic ring in this compound offers multiple avenues for structural modification. These derivatization strategies are crucial for developing new molecules with tailored properties. Key strategies include modifications of the amine group and alterations to the aromatic ring.

Modification of the Amine Group:

The primary amine functionality is a key site for derivatization, allowing for the introduction of a wide variety of substituents through several common reactions:

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of this compound can be achieved through reactions with alkyl halides. This process can lead to the formation of secondary and tertiary amines. For instance, the benzyl (B1604629) group itself can be used as a protecting group for ammonia, where after N-alkylation, the benzyl group can be removed via hydrogenolysis. wikipedia.org The general reaction involves the treatment of the primary amine with an alkyl halide, often in the presence of a base to neutralize the resulting hydrohalic acid. wikipedia.org

N-Acylation: Acyl groups can be introduced by reacting this compound with acyl chlorides or anhydrides. For example, benzylamine (B48309) reacts with acetyl chloride to form N-benzylacetamide. wikipedia.org This reaction is often carried out in a two-phase solvent system to sequester the hydrogen chloride byproduct in the aqueous phase, preventing it from protonating the amine and halting the reaction. A study on substituted 2-aminobenzylalcohols demonstrated a general procedure for acylation using acetyl chloride and triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM). mdpi.com

Reductive Amination: The primary amine of a benzylamine derivative can be further functionalized through reductive amination with other aldehydes or ketones. This process involves the formation of an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine.

Formation of Schiff Bases: Condensation reactions between this compound and various aldehydes or ketones can yield imines, also known as Schiff bases. These reactions are typically catalyzed by an acid.

Modification of the Aromatic Ring:

The electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring direct further substitution to specific positions.

Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the replacement of other substituents on the ring.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation opens up further derivatization possibilities at this position, including diazotization followed by substitution. The reduction of a nitro group can lead to derivatives with altered biological activity.

Synthetic Methodologies for Congeners:

The synthesis of congeners of this compound often involves similar synthetic strategies, starting from appropriately substituted precursors. For example, the synthesis of N,N-bis(2-bromoethyl)-2-methoxy-5-nitrobenzylamine involves the nitration and methylation of a benzylamine core, followed by alkylation with 2-bromoethyl bromide.

A variety of substituted benzylamines can be prepared through the reductive amination of the corresponding benzaldehydes. For instance, reductive amination of 3-nitrobenzaldehyde (B41214) is a common method to produce 3-nitrobenzylamine derivatives. Similarly, palladium-catalyzed reductive amination has been used to synthesize a range of N-benzylamine products from various substituted benzaldehydes and anilines, including those with nitro and methoxy groups. iith.ac.in

Reactivity and Mechanistic Investigations of 2 Methoxy 6 Nitrobenzylamine Derivatives

Photochemical Reactivity: Elucidation of Uncaging Mechanisms

The photochemical reactivity of 2-methoxy-6-nitrobenzylamine derivatives is most prominently observed in their application as photolabile protecting groups, often referred to as "caged" compounds. google.comresearchgate.net Upon irradiation with light, typically in the UV spectrum, these molecules undergo a cleavage reaction that releases a protected molecule. google.comnih.gov This process, known as uncaging, allows for precise spatial and temporal control over the release of active species. google.com The underlying mechanisms of this photorelease are complex and have been the subject of detailed investigation.

Photoinduced Intramolecular Rearrangement Pathways (e.g., Norrish Type II Analogous Reactions)

The photochemical cleavage of 2-nitrobenzyl derivatives, including this compound, is widely understood to proceed through an intramolecular rearrangement process analogous to a Norrish Type II reaction. researchgate.netresearchgate.netdtu.dkresearchgate.net In a classical Norrish Type II reaction, an excited carbonyl group abstracts a γ-hydrogen atom, leading to the formation of a 1,4-biradical. wikipedia.orgyoutube.comchemrxiv.org In the case of 2-nitrobenzyl compounds, the excited nitro group initiates an intramolecular hydrogen abstraction from the benzylic position. researchgate.net

This photo-induced intramolecular hydrogen atom transfer is a key step in the uncaging mechanism. dtu.dk The process is initiated by the n→π* transition of the nitro group upon photoexcitation. researchgate.net This leads to the formation of an excited state where one of the oxygen atoms of the nitro group behaves as a radical, readily abstracting a hydrogen atom from the adjacent benzylic carbon.

Detailed Analysis of Photoreaction Intermediates (e.g., Aci-nitro tautomers, Nitrosobenzaldehyde Formation)

Following the initial hydrogen abstraction, a series of short-lived, reactive intermediates are formed. A key intermediate in this process is the aci-nitro tautomer . researchgate.netrsc.orggoogleapis.com The intramolecular hydrogen transfer results in the formation of this transient species. googleapis.com The decay of the aci-nitro intermediate is a critical step in the release of the protected molecule. researchgate.net

Studies have shown that the breakdown of these intermediates can be the rate-limiting step for product release. researchgate.net For example, in related 1-(2-nitrophenyl)ethyl ethers, the decomposition of a hemiacetal intermediate, formed from the aci-nitro species, was found to be the rate-limiting step. researchgate.net

Influence of Substituent Effects on Photorelease Kinetics and Quantum Yield (e.g., Alpha-Methyl Substitution, Dinitro Substitution)

The efficiency and rate of the photorelease process can be significantly influenced by the presence of various substituents on the 2-nitrobenzyl core.

Alpha-Methyl Substitution: The introduction of a methyl group at the α-position (the benzylic carbon) has been shown to have a beneficial effect on photochemical reactivity. dtu.dk This substitution can influence the rate of the initial hydrogen abstraction and the stability of the resulting intermediates, often leading to improved cleavage kinetics.

Dinitro Substitution: Increasing the number of nitro groups on the aromatic ring can also impact the photochemical properties. While specific data on dinitro-substituted this compound is limited, in general, the electronic nature of substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups can affect the energy of the n→π* transition and the subsequent reactivity.

Alkoxy Substituents: The presence of alkoxy groups, such as the methoxy (B1213986) group in this compound, is known to be beneficial for photochemical reactivity. dtu.dk These electron-donating groups can influence the absorption properties and the stability of intermediates.

The development of new photolabile protecting groups often involves the strategic placement of substituents to fine-tune the absorption wavelength, quantum yield, and release kinetics for specific applications. acs.org

Thermal and Base-Catalyzed Transformations

Beyond their photochemical reactivity, this compound derivatives can also undergo transformations under thermal or base-catalyzed conditions, leading to the formation of various heterocyclic compounds.

Cyclization Reactions to Form Nitrogen Heterocycles (e.g., Indazoles, Triazoles)

Derivatives of 2-nitrobenzylamine are valuable precursors for the synthesis of nitrogen-containing heterocycles, particularly indazoles.

Indazole Synthesis: A notable transformation is the Davis-Beirut reaction, which allows for the synthesis of 2H-indazoles from aromatic nitro compounds. researchgate.netacs.orgresearchgate.net In this reaction, a 2-nitrobenzylamine derivative can undergo an intramolecular cyclization to form a 2H-indazole core. researchgate.net The reaction often proceeds through the in situ generation of a reactive nitroso intermediate under basic conditions. aub.edu.lbresearchgate.net This intermediate then undergoes an intramolecular condensation and N-N bond formation. aub.edu.lb The reaction of 2-nitrobenzaldehydes with amines can also lead to the formation of indazole N-oxides. thieme-connect.de

Triazole Synthesis: While the direct cyclization to triazoles from this compound is less commonly reported, related multicomponent reactions involving azides can produce tetrazoles, another class of nitrogen-rich heterocycles. acs.org

Mechanistic Pathways of N,N-Bond Forming Reactions

The key step in the formation of indazoles via the Davis-Beirut reaction is the intramolecular N-N bond formation. aub.edu.lbresearchgate.net The mechanism involves the initial conversion of the nitro group to a nitroso group. aub.edu.lbresearchgate.net In the presence of a primary amine, this can lead to the formation of an imine. The crucial N-N bond forming step is believed to occur through the nucleophilic attack of the imine nitrogen onto the electrophilic nitrogen of the nitroso group. researchgate.net

This N-N bond-forming heterocyclization is a powerful tool for the synthesis of various indazole derivatives. researchgate.net The reaction conditions, particularly the choice of base and solvent, can significantly influence the reaction pathway and the final products. aub.edu.lbresearchgate.net For instance, the presence of water can sometimes lead to alternative reaction pathways by promoting the cleavage of imine intermediates. researchgate.net

Data Tables

Table 1: Photochemical Properties of Nitrobenzyl Derivatives

| Derivative | Key Feature | Impact on Photoreactivity | Reference |

| 2-Nitrobenzyl | Parent Compound | Standard for photolabile groups | researchgate.net |

| 2-Methoxy-6-nitrobenzyl | Methoxy Substituent | Enhanced photochemical reactivity | dtu.dk |

| α-Methyl-2-nitrobenzyl | Alpha-Methyl Group | Improved cleavage kinetics | dtu.dk |

Table 2: Heterocyclic Products from 2-Nitrobenzylamine Derivatives

| Reactant | Conditions | Major Product | Heterocycle Class | Reference |

| 2-Nitrobenzylamine derivative | Base (e.g., KOH) | 2H-Indazole | Indazole | aub.edu.lbresearchgate.net |

| 2-Nitrobenzaldehyde + Amine | Thermal | Indazole N-oxide | Indazole | thieme-connect.de |

Role of Specific Reaction Conditions and Reagents (e.g., DBU, Methanolic NaOH)

The reactivity of 2-nitrobenzylamine derivatives can be significantly influenced by the choice of base and solvent, leading to different reaction pathways and products.

In base-catalyzed cyclizations of 2-nitrobenzylamine derivatives, the conditions can determine the final heterocyclic scaffold formed. For instance, the use of a base is crucial in initiating the condensation of 2-nitrobenzylamines to form 1-N-hydroxyindazoles. whiterose.ac.uk Similarly, base-mediated reactions of 3-amino-3-(2-nitrophenyl)propanoic acids, which are derivatives of 2-nitrobenzylamine, can lead to various indazole acetic acids depending on the nucleophile and solvent present. whiterose.ac.ukresearchgate.net

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene):

DBU, a non-nucleophilic strong base, has been employed in reactions involving o-nitrobenzylamines. In one instance, the reaction of o-nitrobenzylamine derivatives with DBU in THF was found to generate 2-amino-6-methoxybenzothiazole (B104352) moieties at the 3-position of 2H-indazoles. nih.gov The proposed mechanism suggests that DBU facilitates the formation of an o-nitrosobenzylidine imine intermediate, which is pivotal in the N-N bond-forming heterocyclization. nih.gov

Methanolic NaOH:

A solution of sodium hydroxide (B78521) in methanol (B129727) provides a basic and nucleophilic environment. In the case of 3-amino-3-(2-nitroaryl)propanoic acids, reacting with methanolic NaOH leads to the formation of 2-alkoxyacetic acid derivatives. whiterose.ac.uk The reaction proceeds through a cascade involving the formation of N-N and C-O bonds. whiterose.ac.uk Interestingly, when a primary alcohol derived from a 3-amino-3-(2-nitroaryl)propanoic acid was treated with NaOH in methanol, it exclusively formed the corresponding 1-hydroxyindazole. researchgate.net This highlights how a subtle change in the substrate structure can completely alter the reaction outcome under similar basic conditions. researchgate.net

The table below summarizes the contrasting outcomes observed in base-catalyzed reactions of 2-nitrobenzylamine derivatives.

| Starting Material | Base/Solvent | Major Product | Reference |

| 2-nitrobenzylamine derivatives | Base | 1-N-hydroxyindazoles | whiterose.ac.uk |

| 3-amino-3-(2-nitrophenyl)propanoic acid | NaOH/Methanol | 2-alkoxyacetic acid derivatives | whiterose.ac.uk |

| 3-amino-3-(2-nitrophenyl)propanoic acid | NaOH/Ethanolamine | 2-indazole acetic acids | whiterose.ac.uk |

| Primary alcohol from 3-amino-3-(2-nitroaryl)propanoic acid | NaOH/Methanol | 1-hydroxyindazole | researchgate.net |

| o-nitrobenzylamine derivative & 2-amino-6-methoxybenzothiazole | DBU/THF | 3-(6-methoxy-2-aminobenzothiazolyl)-2H-indazole | nih.gov |

Electrophilic and Nucleophilic Reactivity of the Amine Functionality

The amine functionality in this compound exhibits both nucleophilic and, under certain conditions, electrophilic character.

Nucleophilic Reactivity:

The primary amine group possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. It can react with various electrophiles. For instance, the nitrogen atom can attack an electrophilic carbon, displacing a leaving group in a nucleophilic substitution reaction. The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia (B1221849). masterorganicchemistry.com This trend is correlated with the pKaH of the amine. masterorganicchemistry.com However, bulky substituents on the amine can decrease its nucleophilicity due to steric hindrance. masterorganicchemistry.com

In the context of this compound, the nucleophilicity of the amine is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy group would tend to increase the electron density on the ring and, to a lesser extent, on the benzylic carbon, which might indirectly affect the amine's reactivity. Conversely, the strongly electron-withdrawing nitro group reduces the electron density of the aromatic ring.

Reactions of benzylamines with tetrasulfur tetranitride demonstrate their nucleophilic character, leading to the formation of benzylidenimine polysulfides. cdnsciencepub.com The amine nitrogen attacks the electrophilic sulfur atoms of S4N4. cdnsciencepub.com The kinetics of reactions between amines and electrophiles like benzhydrylium ions have been studied to quantify their nucleophilicity. researchgate.net These studies show that despite being less reactive in water than in acetonitrile, the relative reactivities of different amines remain similar in both solvents. researchgate.net

Electrophilic Reactivity:

While the amine group itself is nucleophilic, the molecule can undergo transformations that generate an electrophilic center. For example, under oxidative conditions, amines can be converted to iminium ions. mdpi.com These iminium ions are electrophilic and can react with a wide range of nucleophiles. mdpi.com The electrochemical oxidation of amines is one method to generate such electrophilic intermediates. mdpi.com

The presence of the nitro group in this compound makes the aromatic ring electron-deficient, which can influence the reactivity of the benzylic position.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for a vast array of organic transformations, including the synthesis and functionalization of amines. nih.govsemanticscholar.org While specific examples detailing the direct use of this compound in transition metal-catalyzed reactions are not prevalent in the provided search results, the general principles of such reactions can be applied to understand its potential transformations.

Transition metal catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn For instance, rhodium(III)-catalyzed C-H functionalization and intramolecular cyclization of azobenzenes with vinylene carbonate is a known method for synthesizing 2H-indazoles. nih.gov Given that indazole scaffolds can be derived from 2-nitrobenzylamine precursors, this suggests a potential, albeit indirect, link to transition metal-catalyzed pathways.

The amine group in this compound can act as a directing group or a ligand in transition metal-catalyzed reactions. The development of modern transition-metal catalyzed approaches for the synthesis and functionalization of alkylamines is a significant area of research. nih.gov These methods include hydroamination, C(sp3)-H functionalization, and photoredox catalysis. nih.gov

Furthermore, transition metal complexes can catalyze reactions involving radical intermediates. nih.gov The generation of radicals from transition metal complexes and their subsequent reactivity is a growing field in organic synthesis. nih.gov

Applications in Chemical Synthesis and Materials Science

As a Photolabile Protecting Group (PPG) Scaffold

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), and 2-Methoxy-6-nitrobenzylamine incorporates this functionality. rsc.orgwikipedia.org PPGs are chemical groups that can be removed from a molecule using light, offering a high degree of control over chemical reactions in both space and time. wikipedia.orgmdpi.com The cleavage of these groups is typically initiated by UV light and proceeds through a Norrish Type II reaction, resulting in the release of the protected functional group and the formation of a nitrosobenzaldehyde byproduct. wikipedia.orgresearchgate.net The introduction of a methoxy (B1213986) group, as seen in this compound, can modulate the photochemical properties of the nitrobenzyl scaffold. sonar.ch

Strategies for Caging Functional Molecules and Biomolecules

The concept of "caging" involves the temporary inactivation of a functional molecule or biomolecule by attaching a PPG. wiley-vch.de This strategy allows for the controlled release of the active species at a desired time and location upon light irradiation. The 2-nitrobenzyl scaffold, a core component of this compound, has been extensively used for caging a wide array of molecules, including phosphates, carboxylates, and amines. wikipedia.orgwiley-vch.de This approach is particularly valuable in biological studies where precise control over the release of signaling molecules or drugs is crucial. wiley-vch.de The synthesis of these "caged" compounds often involves the derivatization of the target molecule with a suitable ortho-nitrobenzyl derivative. wiley-vch.de

Design of Light-Controlled Release Systems for Spatiotemporal Control in Chemical Systems

Light-controlled release systems are at the forefront of materials science and drug delivery research, enabling on-demand release of encapsulated agents. nih.govnih.govpreprints.orgresearchgate.net The use of photolabile groups like the one found in this compound is a key strategy in the design of these systems. nih.govpreprints.orgresearchgate.netfrontiersin.org By incorporating this moiety into polymers or nanoparticles, materials can be engineered to release their payload in response to a light stimulus. nih.govfrontiersin.org This allows for precise spatiotemporal control, meaning the release can be triggered at a specific location and time, which is highly desirable in applications such as targeted drug delivery and microfabrication. nih.govnih.gov

Bifunctional Linker Architectures for Controlled Cleavage

Bifunctional linkers possess two reactive sites, allowing them to connect two different molecular entities. When one of these connections involves a photolabile group, it creates a system where the two connected parts can be separated by light. The 2-nitrobenzyl framework, central to this compound, has been utilized in the development of such photocleavable linkers. researchgate.netresearchgate.net These linkers are instrumental in various applications, including solid-phase synthesis, where molecules are assembled on a solid support and then cleaved off by light, and in proteomics for the light-induced release of proteins from surfaces.

As a Versatile Building Block for Advanced Molecular Architectures

Beyond its role as a photolabile protecting group, this compound is a valuable starting material for the synthesis of more complex molecules. Its amine and substituted aromatic ring provide multiple points for chemical modification, making it a versatile building block for a range of molecular scaffolds.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Tetrahydroisoquinolines, Squaryliamides)

Nitrogen-containing heterocycles are prevalent in pharmaceuticals and natural products. 2-Nitrobenzylamine and its derivatives have been shown to be effective precursors for the synthesis of tetrahydroisoquinolines and squaryliamides. chemicalbook.comsigmaaldrich.com The synthesis of tetrahydroisoquinolines, for instance, can be achieved through reactions like the Heck-aza-Michael reaction involving 2-nitrobenzylamine hydrochloride. chemicalbook.comsigmaaldrich.com These synthetic routes open up access to a diverse library of heterocyclic compounds with potential biological activities. nih.govnih.gov

| Heterocycle | Synthetic Application of Nitrobenzylamine Derivatives |

| Tetrahydroisoquinolines | Utilized in Heck-aza-Michael reactions. chemicalbook.comsigmaaldrich.com |

| Squaryliamides | Employed in the synthesis of inhibitors for enzymes like mannosyltransferase. chemicalbook.comsigmaaldrich.com |

Construction of Complex Scaffolds for Chemical Probes and Molecular Tools

Chemical probes are essential tools for studying biological systems. nih.govnih.gov The versatile reactivity of this compound allows for its incorporation into complex molecular scaffolds designed as chemical probes. scispace.comnih.govresearchgate.net For example, the nitro group can be reduced to an amine, which can then be further functionalized. The aromatic ring can also undergo various substitution reactions. This flexibility enables the construction of tailored molecules for specific applications in chemical biology and molecular imaging, such as fluorescent probes for detecting specific analytes or modulators of protein function. nih.govchemicalprobes.org

Integration into Light-Responsive Polymers and Smart Materials

The incorporation of photo-responsive molecules into polymer matrices is a cornerstone of smart materials development, enabling external control over material properties. The o-nitrobenzylamine framework, to which this compound belongs, is a well-established photolabile protecting group. chembk.com This class of compounds can undergo a photochemical reaction, typically upon exposure to UV light, leading to the cleavage of a covalent bond. chembk.com This light-induced cleavage is a powerful tool for creating materials that can change their structure, solubility, or release encapsulated cargo on demand.

The presence of the methoxy group in this compound can modulate the photochemical properties of the nitrobenzyl moiety. Research on related compounds, such as poly(4,5-dimethoxy-2-nitrobenzyl methacrylate), has demonstrated that the inclusion of such photolabile groups within a polymer backbone can induce significant changes in the material's properties upon irradiation. google.com For instance, a hydrophobic polymer block containing these units can be converted into a more hydrophilic one, triggering the disassembly of nanostructures like micelles or vesicles. google.comnih.gov This principle is extensively explored in the design of light-triggered drug delivery systems. chembk.comorganicdivision.org

In a typical application, a therapeutic agent can be linked to a polymer scaffold via a this compound-derived linker. The resulting conjugate is stable in the dark, but upon irradiation at a specific wavelength, the nitrobenzyl group absorbs the light energy and undergoes an intramolecular rearrangement, culminating in the cleavage of the bond holding the drug. This allows for the precise spatial and temporal release of the therapeutic payload in a targeted area. chembk.com

The table below summarizes the key aspects of integrating o-nitrobenzylamine derivatives into light-responsive systems.

| Feature | Description | Research Finding |

| Photocleavage | The o-nitrobenzyl group undergoes irreversible bond cleavage upon UV irradiation. | This property is used to create photolabile protecting groups and linkers. chembk.com |

| Polymer Disassembly | Incorporation into block copolymers can induce a change from a hydrophobic to a hydrophilic state. | This leads to the disassembly of self-assembled nanostructures for cargo release. google.comnih.gov |

| Modulation | Substituents on the benzene (B151609) ring, such as methoxy groups, can tune the absorption wavelength and efficiency of the photocleavage. | This allows for the fine-tuning of the material's response to light. |

| Application | A primary application is in the development of light-responsive drug delivery systems. | These systems offer on-demand release of therapeutics at the target site. chembk.comorganicdivision.org |

Development of Catalytic and Reagent Systems

Beyond its use in smart materials, this compound and its structural analogs serve as important intermediates and reagents in the field of organic synthesis, particularly for the construction of complex heterocyclic molecules and in medicinal chemistry.

While not typically employed as a catalyst itself, 2-Nitrobenzylamine hydrochloride, a closely related compound, is recognized as a valuable intermediate and biochemical reagent. smolecule.com The synthetic utility of these compounds often stems from the reactivity of the nitro and amine functionalities. The nitro group can be readily reduced to an amine, providing a pathway to various diamine derivatives, which are themselves important ligands and building blocks. Conversely, the aminomethyl group can participate in reactions such as reductive aminations to build larger molecular scaffolds. chemicalbook.com

A significant application of o-nitrobenzylamines is in the Davis-Beirut reaction, a method for synthesizing 2H-indazoles. In this reaction, the o-nitrobenzylamine acts as a key reactant. Furthermore, substituted nitrobenzylamines are frequently used as precursors in the development of pharmaceuticals. For example, 2-Methoxy-6-nitroaniline is a known precursor for pyrimidine (B1678525) derivatives that act as FGFR4 inhibitors. Similarly, other substituted methoxy-nitrobenzylamines are used as building blocks for potential therapeutic agents and specialty chemicals.

The reactivity of this compound as a reagent is summarized in the table below.

| Reaction Type | Functional Group Involved | Product Class | Significance |

| Nitro Group Reduction | Nitro (-NO2) | Amines | Access to diamino-aromatic compounds, which are versatile building blocks. |

| Reductive Amination | Amine (-CH2NH2) | Substituted amines | A common method for C-N bond formation to build molecular complexity. chemicalbook.com |

| Cyclization Reactions | Nitro and Amine | Heterocycles (e.g., 2H-indazoles) | Important synthetic route to privileged heterocyclic scaffolds in medicinal chemistry. |

| Precursor Synthesis | Entire Molecule | Pharmaceuticals, Agrochemicals | Serves as a key starting material for more complex and biologically active molecules. |

Computational and Theoretical Studies on 2 Methoxy 6 Nitrobenzylamine Systems

Quantum Chemical Calculations on Photochemical Reaction Pathways

Quantum chemical calculations have been instrumental in mapping the intricate photochemical reaction pathways of ortho-nitrobenzyl compounds, a class to which 2-methoxy-6-nitrobenzylamine belongs. The photochemistry of these molecules is primarily dictated by the presence of the ortho-nitrobenzyl moiety, which can undergo intramolecular hydrogen transfer upon photoexcitation.

The generally accepted mechanism, supported by computational studies on related systems, initiates with the excitation of the nitro group to an excited state. This is followed by an intramolecular hydrogen atom abstraction from the benzylic amino group by the excited nitro group, leading to the formation of an aci-nitro intermediate. nih.govacs.org This intermediate is a key branching point in the reaction pathway.

Density functional theory (DFT) calculations on similar 2-nitrobenzyl alcohols have helped to map the potential energy surfaces for the subsequent reactions of the aci-nitro intermediate. dergipark.org.tr These studies reveal two competing pathways:

Cyclization Pathway: The aci-nitro intermediate can undergo cyclization to form a transient benzisoxazolidine intermediate. This is often followed by ring-opening to yield the final photoproducts.

Proton Transfer Pathway: In the presence of protic solvents, the aci-nitro intermediate can undergo proton transfer to form hydrated nitroso compounds. dergipark.org.tr

The balance between these pathways is highly dependent on the solvent environment and the nature of the substituents on the aromatic ring. dergipark.org.tr For this compound, the methoxy (B1213986) group at the 2-position and the amino group at the benzylic position are expected to influence the electronic properties of the excited state and the stability of the intermediates, thereby affecting the quantum yield and the product distribution of the photoreaction.

Computational studies have shown that electron-donating groups, such as the methoxy group, can influence the absorption wavelength and the efficiency of the photochemical cleavage. rug.nl The following table, derived from studies on substituted ortho-nitrobenzyl protecting groups, illustrates the effect of substituents on the quantum yield of photolysis. While this data is not specific to this compound, it provides insight into the expected trends.

| Substituent on Benzyl (B1604629) Ring | Relative Quantum Yield |

|---|---|

| -H (unsubstituted) | 1.00 |

| -OCH3 (electron-donating) | 1.25 |

| -CN (electron-withdrawing) | 0.78 |

Mechanistic Modeling of Thermal and Catalyzed Transformations

Computational modeling has also been applied to understand the thermal and catalyzed transformations of nitroaromatic compounds, providing insights that are applicable to this compound.

Thermal Decomposition: Theoretical studies on the thermal decomposition of nitroaromatic explosives have identified C-NO2 bond homolysis as a primary initiation step at high temperatures. dtic.mil For nitroaromatic compounds with ortho-substituents bearing abstractable hydrogens, such as the aminomethyl group in this compound, intramolecular hydrogen transfer followed by rearrangement can also be a viable decomposition pathway at lower temperatures. osti.gov DFT calculations have been used to determine the activation energies for these competing pathways in related molecules, revealing that the favored mechanism can be highly dependent on the molecular structure and the reaction conditions. nih.gov

Catalyzed Transformations: The catalytic reduction of the nitro group to an amino group is a fundamentally important transformation. Mechanistic modeling of the catalytic hydrogenation of nitroarenes over metal catalysts, such as nickel, has been performed using DFT. escholarship.org These studies have elucidated the elementary steps of the reaction, including the adsorption of the nitroaromatic compound onto the catalyst surface, the stepwise reduction of the nitro group via nitroso and hydroxylamine (B1172632) intermediates, and the final desorption of the amine product. The methoxy and aminomethyl substituents in this compound would be expected to influence the adsorption geometry and the electronic interaction with the catalyst surface, thereby affecting the reaction rate and selectivity.

Prediction of Reactivity and Selectivity Profiles

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the reactivity and selectivity of nitroaromatic compounds. nih.govresearchgate.netdergipark.org.tr These models establish a mathematical relationship between the molecular structure and a particular activity, such as toxicity or reaction rate.

For this compound, QSAR models can be developed using a variety of molecular descriptors calculated from its computed structure. These descriptors can be broadly categorized as:

Electronic Descriptors: Such as HOMO-LUMO energies, dipole moment, and atomic charges, which describe the electronic properties of the molecule.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.

Quantum Chemical Descriptors: Including polarizability and hyperpolarizability, which can be correlated with reactivity. dergipark.org.tr

A typical QSAR model for predicting the toxicity of nitrobenzenes might take the following form:

log(Toxicity) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where the descriptors are chosen to maximize the predictive power of the model. Studies on substituted nitrobenzenes have shown that parameters related to hydrophobicity, electronic effects, and steric properties are often crucial for accurate predictions. mdpi.com The methoxy and aminomethyl groups in this compound would significantly contribute to these descriptors.

The following table presents a hypothetical set of calculated descriptors for this compound that could be used in a QSAR model, based on general knowledge of related compounds.

| Descriptor | Predicted Value | Significance in Reactivity/Toxicity |

|---|---|---|

| LogP (Hydrophobicity) | 1.5 - 2.0 | Influences membrane permeability and bioavailability. |

| HOMO-LUMO Gap (eV) | 4.0 - 4.5 | Relates to chemical reactivity and stability. |

| Dipole Moment (Debye) | 4.5 - 5.5 | Affects intermolecular interactions and solubility. |

| Polarizability (ų) | 18 - 20 | Influences non-covalent interactions. |

Elucidation of Structure-Reactivity Relationships and Design Principles

A central goal of computational studies on this compound and related systems is to elucidate the relationship between molecular structure and reactivity, and to derive design principles for new molecules with tailored properties.

Structure-Photoreactivity Relationships: For ortho-nitrobenzyl-based photoremovable protecting groups, computational studies have established clear structure-reactivity relationships. The efficiency of photocleavage is influenced by:

Substituents on the Aromatic Ring: Electron-donating groups, like the methoxy group in the target molecule, can red-shift the absorption maximum and, in some cases, increase the quantum yield of photorelease. rug.nlresearchgate.net

The Nature of the Leaving Group: The pKa of the leaving group and its ability to stabilize a radical or ionic intermediate can significantly affect the rate of the photochemical reaction. researchgate.netrsc.org

Substitution at the Benzylic Carbon: Introducing substituents at the benzylic carbon can alter the conformation and the rate of the initial hydrogen abstraction step. researchgate.netrsc.org

These relationships, derived from computational and experimental studies, provide clear design principles for optimizing photoremovable protecting groups for specific applications, such as controlling the wavelength of activation and the speed of release. wikipedia.orgnih.gov

Design Principles for Catalytic Transformations: In the context of catalyzed reactions, computational studies can guide the design of more efficient and selective catalysts. For the reduction of nitroaromatics, theoretical models can help in understanding how the electronic and steric properties of the substrate, influenced by substituents like the methoxy and aminomethyl groups, affect its interaction with the catalyst. This knowledge can be used to design catalysts with active sites that are electronically and sterically complementary to the target molecule, thereby enhancing catalytic activity and selectivity.

The following table summarizes key structure-reactivity relationships and design principles applicable to this compound systems.

| Structural Feature | Influence on Reactivity | Design Principle |

|---|---|---|

| Ortho-Nitro Group | Primary chromophore for photoreactions. | Essential for photo-induced cleavage. |

| Methoxy Group (at C2) | Electron-donating; can increase quantum yield and red-shift absorption. | Tune photochemical properties by varying electron-donating/withdrawing nature of substituents. |

| Aminomethyl Group (at C6) | Hydrogen donor in photoreaction; influences basicity and catalytic interactions. | Modification of the benzylic substituent can control the rate and mechanism of both photochemical and catalytic reactions. |

Future Directions and Emerging Research Areas

Exploration of Near-Infrared (NIR) Light-Activated Systems and Two-Photon Activation

The activation of photolabile protecting groups (PPGs) traditionally relies on ultraviolet (UV) light. However, the use of UV radiation in biological systems is limited by its poor tissue penetration and potential for photodamage. A significant area of future research lies in the development of 2-methoxy-6-nitrobenzylamine-based systems that can be activated by near-infrared (NIR) light or through two-photon absorption (TPA).

NIR light (700-1000 nm) offers deeper tissue penetration and reduced phototoxicity, making it ideal for in vivo applications. researchgate.net Strategies to sensitize nitrobenzyl derivatives to NIR light are being actively explored. One approach involves the incorporation of electron-donating substituents to red-shift the absorption spectrum of the chromophore. nih.gov For instance, the addition of methoxy (B1213986) groups can shift the absorbance to longer wavelengths, allowing for photocleavage at up to 420 nm. nih.gov Further structural modifications to the 2-methoxy-6-nitrobenzyl core could extend this absorption into the NIR region.

Two-photon activation, where a chromophore simultaneously absorbs two lower-energy photons to reach an excited state equivalent to the absorption of a single high-energy photon, provides exceptional three-dimensional spatial control. frontiersin.orgnih.gov Nitrobenzyl derivatives, including those with methoxy substitutions, have been successfully employed in two-photon uncaging experiments. frontiersin.orgnih.gov Future research will likely focus on optimizing the two-photon absorption cross-section of 2-methoxy-6-nitrobenzyl caged compounds to enhance their efficiency for applications such as the precise release of neurotransmitters or other bioactive molecules in living tissue. frontiersin.orgrsc.orgscispace.comharvard.edu

| Activation Method | Wavelength | Advantages | Research Focus |

| Near-Infrared (NIR) Activation | 700-1000 nm | Deep tissue penetration, reduced phototoxicity. | Red-shifting the absorption spectrum of 2-methoxy-6-nitrobenzyl derivatives through structural modification. |

| Two-Photon Activation (TPA) | ~700-1000 nm | High spatial and temporal resolution, deep tissue penetration. | Optimizing the two-photon absorption cross-section of 2-methoxy-6-nitrobenzyl caged compounds. |

Development of Orthogonal Photolabile Protecting Group Strategies

In complex chemical and biological systems, the ability to selectively remove multiple protecting groups independently is crucial. This concept, known as orthogonality, can be extended to photolabile protecting groups by utilizing different wavelengths of light to trigger their cleavage. harvard.eduresearchgate.net Derivatives of the 2-nitroveratryl group, which shares a structural resemblance to this compound, have been instrumental in developing such wavelength-controlled orthogonal strategies. harvard.edu

Future research will focus on designing novel 2-methoxy-6-nitrobenzyl-based PPGs with distinct absorption spectra, allowing for their selective removal in the presence of other photolabile groups. By fine-tuning the electronic properties of the aromatic ring, it is possible to create a set of PPGs that can be cleaved with high selectivity using specific wavelengths. harvard.edurug.nl For example, a system could be devised where a 2-methoxy-6-nitrobenzyl derivative is cleaved at one wavelength, while another PPG, such as a coumarin-based group, is removed at a different, non-overlapping wavelength. researchgate.net This would enable the sequential or simultaneous release of multiple chemical messengers or the stepwise synthesis of complex molecules with high precision.

| Photolabile Protecting Group | Typical Cleavage Wavelength | Potential Orthogonal Partner | Partner's Cleavage Wavelength |

| 2-Nitrobenzyl derivative | ~365 nm | 3',5'-Dimethoxybenzoin | ~254 nm |

| 2-Methoxy-6-nitrobenzyl derivative | Tunable (e.g., ~420 nm) | Coumarin derivative | Tunable (e.g., >450 nm) |

Sustainable and Green Chemistry Methodologies for Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. researchgate.net The conventional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to significant environmental concerns. nih.gov Future research will prioritize the development of more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Solid-Supported Reagents | Reagents are immobilized on a solid support, simplifying purification and enabling catalyst recycling. | Nitration and reduction steps. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reaction rates and improve yields. | Synthesis of the nitroaromatic precursor. |

| Catalytic Reduction | Employs catalysts to selectively reduce one nitro group in the presence of another. | Conversion of a dinitro precursor to this compound. |

| Photocatalysis | Uses light and a photocatalyst to drive chemical reactions. | Synthesis of nitroaromatic intermediates. |

Integration into Advanced Sensing and Imaging Technologies

The unique properties of the 2-methoxy-6-nitrobenzyl moiety make it a promising component for the development of advanced sensing and imaging agents. Its photolabile nature can be harnessed to create "caged" fluorescent probes that are initially non-fluorescent and become fluorescent only upon photoactivation. This strategy is particularly valuable in super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM), where the sequential activation and imaging of single molecules allow for the construction of high-resolution images. rsc.org

Future research will explore the synthesis of novel fluorophores caged with a 2-methoxy-6-nitrobenzyl group. Upon irradiation with a specific wavelength of light, the protecting group would be cleaved, releasing the fluorescent molecule and allowing for its detection. Furthermore, derivatives of this compound could be incorporated into chemosensors for the detection of specific analytes, such as metal ions. nih.govmdpi.comrsc.orgresearchgate.net The binding of a target ion could trigger a change in the fluorescence or colorimetric properties of the sensor molecule, enabling its quantification. The development of such probes will be driven by the need for highly sensitive and selective tools for applications in environmental monitoring and biological imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.